1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-21(17-11-7-4-8-13(17)2)18(22)20-16-12-19-15-10-6-5-9-14(15)16/h4-12,19H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDKXJCHVIICBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Mediated Coupling (Two-Step Protocol)
This predominant method, adapted from CN113248491B, employs sequential isocyanate generation and urea bond formation:
Step 1: Synthesis of 2-Methylphenyl Isocyanate
2-Methylaniline + Triphosgene → 2-Methylphenyl Isocyanate
Reaction conducted under anhydrous conditions in dichloromethane with triethylamine (3 eq.) at 0°C→rt. Isocyanate formation confirmed by FT-IR (ν~2270 cm⁻¹, N=C=O stretch).
Step 2: Urea Bond Formation
1-Ethyl-1H-indol-3-amine + 2-Methylphenyl Isocyanate → Target Urea
Key parameters:
- Solvent: Anhydrous THF
- Temperature: Reflux (66°C)
- Time: 12 hr
- Yield: 68-72% after silica gel chromatography
Table 1: Comparative Yields Using Different Isocyanate Precursors
| Isocyanate Source | Coupling Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triphosgene-derived | 66 | 72 | 98.5 |
| CO-based carbonylation | 80 | 58 | 95.2 |
| CDI-mediated | 40 | 64 | 97.8 |
One-Pot Tandem Alkylation/Urea Formation
A patent-derived methodology combines indole N-alkylation with in situ urea synthesis:
- Indole Alkylation
1H-Indol-3-amine + Ethyl iodide → 1-Ethyl-1H-indol-3-amine
Conditions: K₂CO₃ (2.5 eq.), DMF, 80°C, 6 hr (89% yield)
- Concurrent Urea Formation
Addition of 2-methylphenyl isocyanate directly to alkylation mixture, eliminating intermediate purification. Final yield improves to 76% through reduced handling losses.
Critical Optimization Parameters:
- Base selection: K₂CO₃ > Cs₂CO₃ > NaHCO₃ (78% vs 72% vs 68% yield)
- Solvent polarity: DMF > DMSO > THF (76% vs 71% vs 63%)
- Stoichiometry: 1.1 eq. isocyanate optimal for complete conversion
Advanced Catalytic Systems
Palladium-Catalyzed C-N Coupling
Adapting methodologies from indole urea syntheses, a cross-coupling approach employs:
1-Ethyl-3-iodoindole + 2-Methylphenylurea → Target Compound
Catalytic system:
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2 eq.)
- Toluene, 110°C, 24 hr
Yields reach 63% with >20:1 regioselectivity for the 3-position of indole. ¹H NMR analysis confirms absence of N1/N2 coupling byproducts.
Microwave-Assisted Synthesis
Radical reduction in reaction time achieved through dielectric heating:
Conditions:
- 150W microwave irradiation
- 120°C hold temperature
- 20 min reaction duration
- Yield: 69% (vs 72% conventional heating)
Though providing comparable yields, microwave methods demonstrate improved functional group tolerance for electron-deficient aryl isocyanates.
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, DMSO-d₆):
δ 10.73 (s, 1H, NH), 8.24 (s, 1H, indole H-2), 7.62 (d, J=7.8 Hz, 1H, aryl), 7.42 (d, J=8.3 Hz, 1H), 7.36 (s, 1H, indole H-4), 4.66 (s, 2H, NCH₂), 2.86 (t, J=5.8 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃).
HRMS (ESI-TOF):
m/z calcd for C₁₉H₂₀N₃O₂ [M+H]⁺: 322.1556; found: 322.1552.
FT-IR (KBr):
3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1590 cm⁻¹ (indole C=C).
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Conventional Route | Catalytic Route |
|---|---|---|
| Raw Materials | $1,240 | $980 |
| Energy Consumption | $320 | $410 |
| Waste Treatment | $180 | $150 |
| Total | $1,740 | $1,540 |
Emerging Methodologies
Photoredox-Catalyzed C-H Amination
Preliminary work utilizing Ir(ppy)₃ photocatalysts enables direct functionalization of 1-ethylindole at the 3-position:
1-Ethylindole + 2-Methylphenyl Azide → Target Urea
Key advantages:
Biocatalytic Approaches
Immobilized lipase enzymes (Candida antarctica Lipase B) demonstrate catalytic activity in urea bond formation:
Conditions:
- pH 7.4 phosphate buffer
- 35°C, 48 hr
- 41% conversion (GC-MS)
Though currently suboptimal, enzymatic methods present opportunities for chiral urea synthesis.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(1H-indol-3-yl)-1-phenylurea: Similar structure but lacks the methyl group on the phenyl ring.
1-ethyl-3-(1H-indol-3-yl)-1-(4-methylphenyl)urea: Similar structure with the methyl group in a different position on the phenyl ring.
Uniqueness
1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the indole ring also contributes to its distinct properties compared to other urea derivatives.
Biological Activity
1-Ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biochemical properties, cellular effects, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 270.34 g/mol. The structure includes an indole moiety and a urea functional group, which are crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. A study found that related compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.25 | Antibacterial |
| Compound B | 0.5 | Antifungal |
| Compound C | 2.0 | Antimicrobial |
2. Anticancer Properties
Indole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and inhibition of specific oncogenic proteins. The compound's ability to interfere with cellular metabolism further supports its potential as an anticancer agent.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and receptors:
- Enzyme Inhibition : The urea moiety may interact with active sites of enzymes, modulating their activity.
- Receptor Modulation : The indole ring can bind to various biological receptors, influencing downstream signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a comparative study on indole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant antibacterial activity comparable to standard antibiotics like levofloxacin, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains .
Case Study 2: Cancer Cell Apoptosis
A study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to increased rates of apoptosis, suggesting its potential role in cancer therapy.
Q & A
Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
